Pyrrolo[1,2-a]pyrazine-8-carbaldehyde

Antimicrobial Antifungal Antiviral

Researchers sourcing pyrrolopyrazine scaffolds often face inconsistent isomer ratios that compromise SAR campaigns. Pyrrolo[1,2-a]pyrazine-8-carbaldehyde eliminates this risk as a regiospecifically pure building block with a reactive C8-aldehyde handle. · Enables high-yielding C8 derivatization (Suzuki coupling yields 65-88%) for focused library synthesis. · Distinct pharmacological profile vs. 5H-pyrrolo[2,3-b]pyrazine isomers; cannot be substituted without altering target engagement. · Supplied with full analytical documentation; ship ambient globally for R&D.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 179381-15-8
Cat. No. B064523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrazine-8-carbaldehyde
CAS179381-15-8
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=CC2=C1C=O
InChIInChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-5-8(7)10/h1-6H
InChIKeyDIBCQYNKLPPLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-a]pyrazine-8-carbaldehyde: Strategic Aldehyde Building Block


Pyrrolo[1,2-a]pyrazine-8-carbaldehyde is a heterocyclic building block consisting of a fused pyrrole and pyrazine ring system with a reactive aldehyde group at the 8-position . It is a member of the pyrrolopyrazine family, a scaffold recognized for its diverse pharmacological potential including antibacterial, antifungal, antiviral, and kinase inhibitory activities [1]. This compound, with a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol, serves as a strategic intermediate for constructing complex molecules in drug discovery and materials science .

Core scaffold for antimicrobial, antiviral, and kinase inhibitor lead generation studies
C8 aldehyde handle supports diverse derivatization and library synthesis
[1,2-a] isomer reported distinct biological activity profile from [2,3-b] scaffold

Pyrrolo[1,2-a]pyrazine-8-carbaldehyde vs. Generic Analogs


The pyrrolopyrazine scaffold is not a uniform entity; its biological activity and synthetic utility are exquisitely sensitive to both the position of the fused ring system and the nature of substituents. Critically, pyrrolo[1,2-a]pyrazine derivatives demonstrate a distinct pharmacological profile compared to their 5H-pyrrolo[2,3-b]pyrazine isomers [1]. Furthermore, within the pyrrolo[1,2-a]pyrazine series, the location of a functional group, such as an aldehyde at the C8 versus C6 position, dictates the available downstream derivatization pathways and the resultant molecular properties [2]. The following quantitative evidence demonstrates that simple interchange with related pyrrolopyrazine analogs is not scientifically defensible without compromising the specific synthetic outcome or biological profile.

Scaffold isomer 5H-pyrrolo[2,3-b]pyrazine may shift biological activity profile; not interchangeable for antimicrobial research
Regioisomer C6 aldehyde analog limits derivatization pathways and may reduce synthetic yields
Purity grade Lower purity (e.g., 95%) can introduce impurities affecting reaction reproducibility

Pyrrolo[1,2-a]pyrazine-8-carbaldehyde – Quantitative Evidence


Antimicrobial Activity Advantage Over Kinase Inhibition

The pyrrolo[1,2-a]pyrazine scaffold, which forms the core of this compound, is preferentially associated with antimicrobial, antifungal, and antiviral activities, in contrast to the 5H-pyrrolo[2,3-b]pyrazine scaffold, which shows greater activity on kinase inhibition [1].

Scaffold Activity Profile
Class-level inference
Reported that [1,2-a] core preferentially linked to antimicrobial/antifungal/antiviral activity, while [2,3-b] core shows kinase inhibition
Supports antimicrobial lead generation studies
Literature review; compound-specific data not available
Antimicrobial Antifungal Antiviral

Selective Anticancer Activity in Glioblastoma

A library of 11 pyrrolo[1,2-a]pyrazine derivatives, synthesized from a common core, were evaluated for antiproliferative activity. A naphthyl-substituted derivative (3g) exhibited an IC₅₀ of 60 µM against the U87MG glioblastoma cell line while showing no antiproliferative effect on normal human dermal fibroblast (HDF) cells up to 100 µM, indicating a >1.67-fold selectivity window [1]. The 8-carbaldehyde moiety serves as a versatile handle for introducing such potency-enhancing substituents.

Glioblastoma Selectivity
Cross-study comparable
Derivative 3g: IC₅₀ 60 µM (U87MG); no effect on HDF up to 100 µM, selectivity window >1.67-fold
Supports cancer cell-line selectivity studies
Data from substituted derivative; core scaffold contributes
Anticancer Glioblastoma Selectivity

In Vivo Anticonvulsant Efficacy in Pharmacoresistant Seizures

Optimized pyrrolo[1,2-a]pyrazine derivatives have demonstrated in vivo efficacy in models of pharmacoresistant epilepsy. The most active derivative, 5a, exhibited an ED₅₀ value of 32.24 mg/kg and a protective index (PI) of 6.6 in the 6 Hz test, a model of pharmacoresistant limbic seizures [1]. This highlights the scaffold's potential for developing therapies for difficult-to-treat epilepsy, with the 8-carbaldehyde derivative representing a starting point for SAR exploration.

Anticonvulsant Model
Cross-study comparable
Derivative 5a: ED₅₀ 32.24 mg/kg, PI 6.6 in 6 Hz seizure model
Supports CNS research compound development
Derivative-specific data; 8-carbaldehyde is starting material
Anticonvulsant Epilepsy In Vivo

High Purity and Safety for Reproducible Synthesis

Commercial availability with a defined purity of 98% (HPLC or similar) provides a reliable starting point for synthesis . This contrasts with suppliers offering only 95% purity , where the presence of additional impurities can significantly impact reaction yields and product purification. Furthermore, comprehensive safety data, including specific GHS hazard statements (H302, H315, H319, H335), are available to ensure proper handling and regulatory compliance .

Purity Level
Data to verify
98% purity specification vs. 95% from alternative suppliers; ~60% reduction in impurities
May improve synthetic reproducibility
Supplier specification; analytical method not disclosed
Purity Specification Procurement

Synthetic Versatility of C8 Aldehyde vs. C6 Isomer

The C8 position of the pyrrolo[1,2-a]pyrazine ring system is a more sterically accessible site for functionalization compared to the C6 position, which is adjacent to the bridgehead nitrogen [1]. This allows for a wider range of reactions, including condensations, nucleophilic additions, and metal-catalyzed cross-couplings, to proceed with higher efficiency and yield. Studies on diversity-oriented decoration of pyrrolo[1,2-a]pyrazines have demonstrated that C8-substituted derivatives can be selectively arylated via Suzuki coupling, providing access to libraries not accessible from the C6-aldehyde isomer .

Synthetic Accessibility
Cross-study comparable
C8 aldehyde enables Suzuki coupling with reported yields 65-88%, while C6 aldehyde has limited data and may require harsher conditions
Supports diverse derivatization pathways
Yield data from literature; C6 data not head-to-head
Synthetic Chemistry Derivatization Building Block

Pyrrolo[1,2-a]pyrazine-8-carbaldehyde Applications


Antimicrobial Lead Generation

Use as a core scaffold for synthesizing focused libraries targeting novel antibacterial, antifungal, or antiviral agents. The [1,2-a]pyrazine core has a demonstrated class-level advantage in these areas over the [2,3-b] isomer [1]. The reactive aldehyde handle at the 8-position allows for rapid diversification to explore structure-activity relationships (SAR) and identify potent leads.

CNS Drug Candidate Synthesis

Employ this building block to generate analogs of known anticonvulsant pyrrolo[1,2-a]pyrazines, which have shown in vivo efficacy with ED₅₀ values as low as 32.24 mg/kg in models of pharmacoresistant epilepsy [1]. The 8-carbaldehyde provides a versatile starting point for installing aromatic substituents at C4, a key modification for optimizing anticonvulsant activity.

Oncology Hit Expansion

Utilize the compound to create a library of pyrrolo[1,2-a]pyrazine derivatives for screening against cancer cell lines. As demonstrated with glioblastoma, derivatives of this core can achieve selective antiproliferative activity (IC₅₀ 60 µM) while sparing normal cells [1]. This makes it a valuable starting point for projects requiring a favorable therapeutic index.

Diversity-Oriented Synthesis

Incorporate into DOS campaigns to generate structurally diverse and complex molecules. The C8 aldehyde group is a well-precedented site for high-yielding derivatization reactions (e.g., Suzuki coupling, yields 65-88%), offering a reliable route to populate chemical space not accessible via the C6-aldehyde isomer [1].

Application
Selection Property
Validation Focus
Antimicrobial lead generation studies
[1,2-a] core scaffold
Antimicrobial/antifungal/antiviral screening panels
CNS research compound synthesis
C8 aldehyde for C4 aromatic substitution
Anticonvulsant model endpoints
Cancer cell-line screening studies
Aldehyde handle for diverse substituents
Cell viability and selectivity endpoints
Diversity-oriented synthesis
High-yielding C8 derivatization
Reaction yield and library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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